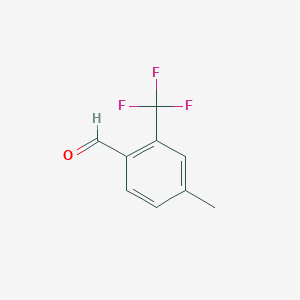

4-Methyl-2-(trifluoromethyl)benzaldehyde

Description

Significance of trifluoromethylated aromatic aldehydes in contemporary organic chemistry research.

Trifluoromethylated aromatic aldehydes are a class of compounds of profound importance in modern organic and medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group onto an aromatic aldehyde framework imparts a range of beneficial properties. The -CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry, a characteristic that significantly enhances the electrophilicity of the aldehyde's carbonyl carbon. nih.gov This heightened reactivity makes the aldehyde more susceptible to nucleophilic attack, facilitating a wide array of chemical transformations crucial for building complex molecules.

Beyond modifying reactivity, the trifluoromethyl group is a key asset in drug design. Its presence in a molecule can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation by enzymes in the body. mdpi.com This can increase the biological half-life of a drug candidate.

Increased Lipophilicity: The -CF3 group increases the molecule's affinity for lipids, which can improve its ability to cross biological membranes and enhance bioavailability. mdpi.comnih.gov

Modulated Binding Affinity: The unique steric and electronic nature of the -CF3 group can improve how a molecule binds to its biological target, potentially increasing efficacy and selectivity. nih.gov

These advantageous characteristics have made trifluoromethylated compounds, and by extension their aldehyde precursors, highly sought-after building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govorientjchem.org The development of new and efficient methods for trifluoromethylation remains an active and competitive area of chemical research. researchgate.netresearchgate.net

Academic research landscape and emerging trends concerning 4-Methyl-2-(trifluoromethyl)benzaldehyde.

While the broader class of trifluoromethylated benzaldehydes is well-explored, the specific isomer this compound (CAS 1261622-11-0) occupies a more specialized niche. A review of the current academic and patent literature indicates that dedicated research focusing on the synthesis, reactivity, or application of this particular compound is limited. uni.lu It is primarily available through chemical suppliers as a specialized reagent, suggesting its use in targeted, proprietary research rather than broad academic studies. bldpharm.com

The emerging trend in synthetic chemistry is the precise, strategic placement of substituents to fine-tune a molecule's properties. The unique 2,4-disubstitution pattern of this compound—placing a bulky, electron-withdrawing group directly adjacent to the reactive aldehyde and a small, electron-donating group opposite it—exemplifies this trend. Its value lies not as a commodity chemical but as a bespoke building block for creating highly specific and complex molecular targets where this exact substitution pattern is required to achieve a desired biological or material property. An early patent from 1939 described general methods for producing various trifluoromethyl-benzaldehydes from substituted xylenes, underscoring the long-standing interest in this class of molecules, even if this specific isomer was not detailed at the time. google.com

Structural attributes of this compound influencing its synthetic and reactive potential.

The synthetic utility and reactive nature of this compound are dictated by the interplay of its three functional groups on the benzene (B151609) ring. The specific ortho, para-relationship between these groups creates a unique combination of electronic and steric effects.

Key Structural Features:

Ortho-Trifluoromethyl Group: The -CF3 group at the C2 position exerts a powerful electron-withdrawing inductive effect, which strongly activates the C1 aldehyde group toward nucleophilic addition. However, this group also imposes significant steric hindrance. nih.gov The bulk of the -CF3 group, sometimes compared to that of an ethyl group, can physically obstruct the trajectory of incoming nucleophiles, potentially slowing reaction rates or favoring the formation of specific stereoisomers. researchgate.net

Para-Methyl Group: The methyl (-CH3) group at the C4 position has a mild electron-donating effect through hyperconjugation. This effect slightly counteracts the deactivating nature of the trifluoromethyl group on the aromatic ring system as a whole.

Aldehyde Group: As the primary site for reaction, the aldehyde's reactivity is significantly modulated. It is electronically "activated" by the ortho -CF3 group but simultaneously "shielded" by its bulk. This duality is the defining reactive characteristic of the molecule.

This specific arrangement makes this compound an interesting substrate for synthetic exploration. Reactions at the aldehyde must overcome the steric challenge, while any reactions involving the aromatic ring (such as further electrophilic substitution) would be governed by the complex and competing directing effects of the three different substituents.

Interactive Data Table: Properties of this compound (Data sourced from PubChem and chemical supplier information) uni.lubldpharm.com

| Property | Value |

| CAS Number | 1261622-11-0 |

| Molecular Formula | C₉H₇F₃O |

| Molecular Weight | 188.15 g/mol |

| Predicted XlogP | 2.6 |

| Structure (SMILES) | CC1=CC(=C(C=C1)C=O)C(F)(F)F |

Interactive Data Table: Functional Group Attributes

| Functional Group | Position | Electronic Effect | Steric Effect |

| Aldehyde (-CHO) | C1 | Electron-withdrawing (meta-directing) | Moderate |

| Trifluoromethyl (-CF3) | C2 (ortho) | Strongly electron-withdrawing | High |

| Methyl (-CH3) | C4 (para) | Weakly electron-donating (ortho, para-directing) | Low |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6-2-3-7(5-13)8(4-6)9(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGFDHVQVPULNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4 Methyl 2 Trifluoromethyl Benzaldehyde

Classical and Established Synthetic Pathways toward 4-Methyl-2-(trifluoromethyl)benzaldehyde

Established synthetic routes to this compound typically rely on multi-step sequences starting from readily available precursors, such as 3-methylbenzotrifluoride. A primary classical strategy involves the introduction of the aldehyde function onto the pre-functionalized aromatic ring via electrophilic aromatic substitution.

One such method is the Gattermann-Koch reaction , which introduces a formyl group (-CHO) onto an aromatic ring using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), often with a copper(I) chloride co-catalyst. vaia.comwikipedia.orgthermofisher.combyjus.comnumberanalytics.com For the synthesis of the target compound, the starting material would be 1-methyl-3-(trifluoromethyl)benzene. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already on the ring, a topic further explored in section 2.6.

Another classical formylation method is the Vilsmeier-Haack reaction . chemistrysteps.comorganic-chemistry.orgijpcbs.comcambridge.orgwikipedia.org This reaction uses a substituted formamide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt (the Vilsmeier reagent). This reagent then reacts with an electron-rich aromatic substrate to introduce the formyl group after hydrolysis. While generally most effective on highly activated rings, it can be applied to substrates like 1-methyl-3-(trifluoromethyl)benzene under appropriate conditions.

An alternative established pathway involves the oxidation of a precursor molecule where the carbon atom of the future aldehyde group is already in place at the correct position. For instance, the synthesis could commence with 4-methyl-2-(trifluoromethyl)benzyl alcohol. This alcohol can be oxidized to the desired aldehyde using a variety of classical oxidizing agents, including manganese dioxide (MnO₂) or chromium-based reagents like pyridinium (B92312) chlorochromate (PCC).

A summary of these potential classical routes is presented below:

| Starting Material | Reaction Type | Reagents | Product |

| 1-Methyl-3-(trifluoromethyl)benzene | Gattermann-Koch Formylation | CO, HCl, AlCl₃/CuCl | This compound |

| 1-Methyl-3-(trifluoromethyl)benzene | Vilsmeier-Haack Reaction | DMF, POCl₃, then H₂O | This compound |

| 4-Methyl-2-(trifluoromethyl)benzyl alcohol | Oxidation | MnO₂ or PCC | This compound |

Development of Novel and Efficient Synthetic Routes for this compound

Modern synthetic chemistry has focused on developing more efficient, direct, and functional-group-tolerant methods. For a complex target like this compound, Directed ortho Metalation (DoM) stands out as a powerful and highly regioselective strategy. uwindsor.cawikipedia.orgharvard.edu This approach utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position.

A hypothetical but efficient DoM strategy could start from 4-methyl-2-(trifluoromethyl)aniline. The amino group can be converted into a potent DMG, such as a pivalamide (B147659) or a carbamate. Treatment with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine) would lead to selective lithiation at the 2-position. Quenching this aryllithium intermediate with an appropriate formylating agent, such as DMF, would install the aldehyde group. Subsequent removal of the directing group would yield the final product.

Another novel approach involves the late-stage introduction of one of the key functional groups via a cross-coupling reaction. For example, starting with 2-bromo-4-methylbenzaldehyde (B1335389) (with the aldehyde group protected as an acetal), a copper- or palladium-catalyzed trifluoromethylation reaction could be employed to introduce the CF₃ group. rsc.org Conversely, one could start with 1-bromo-4-methyl-2-(trifluoromethyl)benzene and perform a palladium-catalyzed formylation. researchgate.netacs.org

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the development of efficient and sustainable synthetic methodologies. Several key steps in the synthesis of this compound can be achieved using catalytic methods.

Palladium-catalyzed formylation of an aryl halide precursor, such as 1-bromo-4-methyl-2-(trifluoromethyl)benzene, is a prominent example. These reactions can utilize various sources for the formyl group, including carbon monoxide with a hydride source (reductive carbonylation) or stable formylating agents. researchgate.net The use of specialized phosphine (B1218219) ligands is often crucial for achieving high catalytic turnover and yields.

Furthermore, if the synthesis proceeds via an alcohol intermediate, catalytic oxidation offers a milder and more selective alternative to stoichiometric chromium or manganese reagents. Ruthenium-based catalysts, in conjunction with a co-oxidant, have proven effective for the oxidation of trifluoromethyl carbinols to the corresponding ketones and aldehydes. lookchem.com Similarly, aerobic oxidation, using molecular oxygen as the terminal oxidant, represents an economically and environmentally attractive option. The catalytic oxidation of toluene (B28343) derivatives to benzaldehydes over metal-oxide catalysts is a well-studied process that could be adapted for a suitably substituted precursor. mdpi.com

The table below summarizes catalytic approaches relevant to the synthesis of the target compound, with data drawn from analogous systems reported in the literature.

| Reaction Type | Substrate Analogue | Catalyst System | Conditions | Yield (%) |

| Pd-catalyzed Formylation | Aryl Chloride | Phospha-palladacycle | CO (1 atm), Silane, Toluene, 100 °C | 85-95 |

| Catalytic Oxidation | Phenyl-substituted trifluoromethyl carbinol | Ruthenium(II) complex / NaIO₄ | CH₂Cl₂, Reflux | >90 |

| Catalytic Oxidation of Toluenes | Toluene | Ce₀.₈₇₅Zr₀.₁₂₅O₂ | O₂, High Temperature | - |

Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways.

Atom Economy and Catalysis : Shifting from classical stoichiometric reagents (e.g., CrO₃ in oxidations) to catalytic methods significantly reduces waste. nih.gov Palladium-catalyzed cross-coupling and catalytic oxidations are prime examples where a small amount of catalyst can generate large quantities of product, leading to a much higher atom economy.

Use of Greener Solvents : Many classical organic reactions use chlorinated or volatile organic solvents. Research into green alternatives focuses on using water, ethanol, or even solvent-free conditions. For instance, the reduction of aromatic aldehydes to alcohols has been demonstrated in aqueous media using plant extracts like Aloe vera, sometimes enhanced by microwave irradiation. scielo.org.mx While a reductive step may not be directly in the main synthetic path, this illustrates the potential for using benign media in related transformations.

Renewable Feedstocks : While not yet directly applicable to this specific target, long-term green chemistry goals involve synthesizing aromatic compounds from biomass-derived lignin (B12514952) instead of petroleum feedstocks. rsc.orgrsc.org Catalytic fractionation of lignin followed by ozonolysis can produce valuable aromatic aldehydes like vanillin, showcasing a future direction for sustainable chemical production. rsc.org

By integrating catalytic methods, safer solvents, and energy-efficient technologies, the synthesis of this compound can be made substantially more sustainable.

Process Optimization and Scalability Investigations for the Academic Synthesis of this compound

Translating a synthetic route from a small-scale academic laboratory setting to a larger, scalable process presents numerous challenges that require careful optimization.

Reagent Selection and Safety : Routes involving highly reactive or hazardous reagents require special consideration for scale-up. For example, the use of organolithium reagents in Directed ortho Metalation necessitates strict anhydrous conditions and careful temperature control to manage exothermic events. Similarly, trifluoromethyl-substituted Grignard reagents are known to have poor thermal stability and can undergo violent decomposition, demanding precise temperature management and potentially the use of flow chemistry to minimize the volume of reactive intermediates at any given time. lookchem.com The Gattermann-Koch reaction involves gaseous, toxic carbon monoxide and corrosive HCl, requiring specialized high-pressure reactors. dtic.mil

Reaction Conditions : Optimization involves systematically varying parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize by-product formation. For catalytic reactions, finding the optimal ligand-to-metal ratio and catalyst concentration is crucial for achieving cost-effectiveness and high turnover numbers.

Work-up and Purification : On a large scale, purification methods like column chromatography become impractical and costly. The process should be optimized to favor crystallization of the final product or an intermediate. Liquid-liquid extractions must be designed to minimize solvent use and facilitate phase separation.

Flow Chemistry : Continuous flow reactors offer a modern solution to many scalability challenges. acs.org They provide superior heat and mass transfer, allow for precise control over reaction parameters, and enhance safety by minimizing the volume of hazardous materials. Steps like lithiation or reactions with unstable intermediates are particularly well-suited for flow processing.

Stereoselective and Regioselective Considerations in the Synthesis of this compound and its Analogues

The target molecule, this compound, is achiral, so stereoselectivity is not a consideration in its direct synthesis. However, the regioselectivity —the correct placement of the three substituents on the aromatic ring—is the most critical chemical challenge.

The key to achieving the desired 1,2,4-substitution pattern lies in controlling an electrophilic aromatic substitution reaction on a disubstituted benzene (B151609) ring. The most logical precursor is 1-methyl-3-(trifluoromethyl)benzene. The regiochemical outcome of formylating this substrate can be predicted by examining the directing effects of the existing substituents. wikipedia.org

The methyl group (-CH₃) is an activating, ortho, para-directing group. It donates electron density to the ring primarily through hyperconjugation, stabilizing the carbocation intermediate (arenium ion) when the electrophile attacks at the ortho or para positions.

The trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group. vanderbilt.eduyoutube.com Due to the high electronegativity of fluorine, it withdraws electron density from the ring inductively, destabilizing the arenium ion, particularly when the positive charge is located on the carbon atom adjacent to it (as occurs in ortho and para attack).

When both groups are present on the ring in a meta-relationship, their directing effects are additive and reinforce each other.

The methyl group at C1 directs incoming electrophiles to positions C2, C4, and C6.

The trifluoromethyl group at C3 directs incoming electrophiles to position C5 (which is equivalent to C1) and C1 (which is equivalent to C5). More importantly, it strongly deactivates the positions ortho and para to it (C2, C4, and C5).

In the electrophilic formylation of 1-methyl-3-(trifluoromethyl)benzene, the methyl group activates the C2, C4, and C6 positions. The trifluoromethyl group deactivates the C2, C4, and C5 positions. The most favorable position for electrophilic attack is therefore C6, which is activated by the methyl group and not strongly deactivated by the trifluoromethyl group. The C2 position is also activated by the methyl group but is strongly deactivated due to its proximity to the CF₃ group. The C4 position is activated by the methyl group but also deactivated by the CF₃ group. Therefore, electrophilic attack is strongly favored at the C6 position, which corresponds to the C2 position relative to the trifluoromethyl group if we renumber the ring, leading directly to the desired this compound product. This convergence of directing effects makes classical formylation reactions a regioselectively viable, if not always high-yielding, approach to the target molecule. rsc.org

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 2 Trifluoromethyl Benzaldehyde

Nucleophilic addition reactions at the aldehyde moiety of 4-Methyl-2-(trifluoromethyl)benzaldehyde.

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and thus a prime target for nucleophiles. In this compound, the potent electron-withdrawing nature of the trifluoromethyl (CF3) group, located ortho to the aldehyde, significantly enhances the electrophilicity of this carbonyl carbon. wikipedia.org This activation makes the aldehyde particularly reactive towards nucleophilic addition.

The addition of carbon-based nucleophiles is a fundamental strategy for forming new carbon-carbon bonds.

Grignard and Organolithium Reactions: Strong organometallic nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily attack the electrophilic carbonyl carbon of this compound. This reaction proceeds via a nucleophilic addition mechanism, where the carbanionic portion of the reagent adds to the carbonyl carbon, and upon acidic workup, a secondary alcohol is formed. For instance, the reaction with methylmagnesium bromide would yield 1-(4-methyl-2-(trifluoromethyl)phenyl)ethanol. The high reactivity of these reagents ensures that such additions are generally efficient. researchgate.net

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes. wikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium salt with a strong base. organic-chemistry.org The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde, forming an oxaphosphetane intermediate. masterorganicchemistry.com This intermediate then collapses to yield the alkene and a stable triphenylphosphine oxide, which drives the reaction forward. masterorganicchemistry.com The stereochemistry of the resulting alkene is dependent on the nature of the substituents on the ylide. wikipedia.org

Table 1: Predicted Products of Wittig Reaction with this compound An interactive data table should be generated here.

| Wittig Reagent (Ylide) | R Group on Ylide | Expected Alkene Product |

|---|---|---|

| Methylenetriphenylphosphorane (Ph3P=CH2) | -H | 4-Methyl-1-(prop-1-en-2-yl)-2-(trifluoromethyl)benzene |

| Ethylidenetriphenylphosphorane (Ph3P=CHCH3) | -CH3 | 1-(But-2-en-2-yl)-4-methyl-2-(trifluoromethyl)benzene |

| (Triphenylphosphoranylidene)acetonitrile (Ph3P=CHCN) | -CN (Stabilized) | 3-(4-Methyl-2-(trifluoromethyl)phenyl)acrylonitrile (Predominantly E-isomer) |

Nucleophiles containing heteroatoms such as oxygen, nitrogen, and sulfur also readily add to the aldehyde group, often forming products that are valuable as intermediates or protecting groups.

Alcohol Additions (Acetal Formation): In the presence of an acid catalyst, alcohols add to the aldehyde to form hemiacetals, which can then react with a second equivalent of the alcohol to yield a stable acetal. This reaction is reversible and can be controlled by the removal or addition of water. The enhanced electrophilicity of the carbonyl carbon in this compound facilitates this process.

Amine Additions (Imine Formation): Primary amines react with this compound to form imines, also known as Schiff bases. This condensation reaction typically occurs under mild conditions and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. It has been noted that benzaldehydes substituted with trifluoromethyl groups readily undergo condensation with amines to form imines. wikipedia.org

Thiol Additions (Thioacetal Formation): Thiols react in a manner analogous to alcohols, typically under acid catalysis, to form thioacetals. Thioacetals are significantly more stable than their oxygen-containing counterparts, particularly towards acidic hydrolysis, making them useful as protecting groups for aldehydes.

Electrophilic aromatic substitution patterns on the this compound core.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. The core of this compound possesses three substituents with competing directing effects:

Methyl Group (-CH3): An activating, ortho, para-directing group due to hyperconjugation and weak inductive effects. youtube.com

Aldehyde Group (-CHO): A deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.

Trifluoromethyl Group (-CF3): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. youtube.com

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution An interactive data table should be generated here.

| Position | Relation to -CHO | Relation to -CF3 | Relation to -CH3 | Predicted Outcome |

|---|---|---|---|---|

| 3 | meta (Favored) | ortho (Disfavored) | meta (Disfavored) | Highly Unlikely |

| 5 | meta (Favored) | para (Disfavored) | ortho (Favored) | Most Probable |

| 6 | ortho (Disfavored) | meta (Favored) | meta (Disfavored) | Highly Unlikely |

Based on this analysis, substitution is most likely to occur at the C5 position. This position is activated by the ortho relationship to the methyl group and is also the meta position relative to the deactivating aldehyde group. While it is para to the strongly deactivating CF3 group, the activating effect of the methyl group is expected to be the dominant factor in determining the position of attack on this highly deactivated ring.

Oxidation and reduction transformations involving this compound.

The aldehyde group is intermediate in oxidation state between an alcohol and a carboxylic acid, allowing for both oxidation and reduction transformations.

Aldehydes are readily oxidized to their corresponding carboxylic acids. This transformation can be achieved using a variety of strong oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic solution. Milder reagents can also be employed. The oxidation of this compound yields 4-Methyl-2-(trifluoromethyl)benzoic acid. Research has shown that substituted benzaldehydes can be converted to their corresponding benzoic acids via photo-oxidation, indicating that this transformation can sometimes occur under relatively mild conditions. whiterose.ac.uk

Reduction to Alcohol: The aldehyde group is easily reduced to a primary alcohol. Common reagents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Catalytic hydrogenation using H2 gas with a metal catalyst (e.g., Pd, Pt, or Ni) is also a highly effective method. The reduction of this compound produces (4-Methyl-2-(trifluoromethyl)phenyl)methanol.

Reduction to Hydrocarbon: The complete reduction of the aldehyde group to a methyl group (a deoxygenation reaction) requires more rigorous conditions. The two primary methods for this transformation are the Wolff-Kishner reduction (using hydrazine, H2NNH2, and a strong base like KOH at high temperatures) and the Clemmensen reduction (using zinc amalgam, Zn(Hg), in concentrated hydrochloric acid). Both methods would convert this compound into 1,4-dimethyl-2-(trifluoromethyl)benzene.

Table 3: Summary of Oxidation and Reduction Products An interactive data table should be generated here.

| Reaction Type | Reagent Example | Product |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO4) | 4-Methyl-2-(trifluoromethyl)benzoic acid |

| Reduction to Alcohol | Sodium Borohydride (NaBH4) | (4-Methyl-2-(trifluoromethyl)phenyl)methanol |

| Reduction to Hydrocarbon | Zinc Amalgam (Zn(Hg), HCl) | 1,4-Dimethyl-2-(trifluoromethyl)benzene |

Condensation and cycloaddition reactions utilizing this compound as a substrate.

This compound serves as a versatile substrate in various condensation and cycloaddition reactions, primarily due to the electrophilic nature of its carbonyl carbon. Its reactivity allows for the synthesis of a wide range of heterocyclic compounds.

One of the most notable condensation reactions involving this aldehyde is the Biginelli reaction. This three-component reaction combines an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs. nih.govbeilstein-journals.org These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties. scielo.org.mx The reaction is typically acid-catalyzed and proceeds in a one-pot synthesis, offering high atom economy. beilstein-journals.orgscielo.org.mx The use of this compound as the aldehyde component leads to the formation of DHPMs with a 4-(4-methyl-2-(trifluoromethyl)phenyl) substituent.

Another important class of reactions is cyclocondensation for the synthesis of fused heterocyclic systems. For instance, this compound can react with 5-aminopyrazole derivatives in the presence of an acid catalyst. This type of reaction leads to the formation of pyrazolo[1,5-a]pyrimidine or pyrazolo[1,5-a]quinazoline scaffolds, which are core structures in many biologically active molecules. researchgate.netnih.govmdpi.com The aldehyde first condenses with the amino group of the pyrazole, followed by an intramolecular cyclization and dehydration to yield the final fused ring system.

Below is a table summarizing representative condensation reactions involving this compound.

| Reaction Name | Reactants | Product Type | General Conditions |

| Biginelli Reaction | This compound, Ethyl Acetoacetate, Urea | 3,4-Dihydropyrimidin-2(1H)-one | Acid catalyst (e.g., HCl, Yb(OTf)3), solvent or solvent-free, heating. scielo.org.mxbeilstein-journals.org |

| Cyclocondensation | This compound, 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Pyrazolo[1,5-a]quinazoline | Refluxing in glacial acetic acid. researchgate.net |

Influence of the trifluoromethyl group on the reactivity and selectivity of this compound.

The trifluoromethyl (-CF3) group at the ortho position of the benzaldehyde (B42025) ring exerts a profound influence on the molecule's reactivity and selectivity. This influence stems primarily from its potent electronic and steric properties.

Electronic Effects: The -CF3 group is one of the strongest electron-withdrawing groups used in medicinal chemistry due to the high electronegativity of the fluorine atoms. nih.govresearchgate.net This strong inductive effect (-I) significantly reduces the electron density of the aromatic ring and, crucially, the carbonyl carbon of the aldehyde. This increased electrophilicity of the carbonyl carbon makes this compound highly susceptible to nucleophilic attack. mdpi.com Consequently, in reactions like the Biginelli condensation, it often reacts more readily or provides higher yields compared to aldehydes bearing electron-donating or weaker electron-withdrawing groups. nih.gov

Reactivity Enhancement: Computational studies, such as those using Molecular Electron Density Theory (MEDT), on analogous trifluoromethyl-substituted compounds in cycloaddition reactions have shown that the presence of a -CF3 group can reduce the activation energy of the reaction. researchgate.netnih.gov This reduction in the energy barrier leads to an increased reaction rate. This principle suggests that this compound would be more reactive in such reactions compared to its non-fluorinated counterpart, 4-methylbenzaldehyde. The -CF3 group enhances the lipophilicity of the molecule, which can also affect reaction kinetics and solubility in different solvent systems. nih.govnih.gov

The following table compares the expected properties and reactivity influenced by the substituent.

| Compound | Key Substituent | Electronic Effect of Substituent | Expected Carbonyl Electrophilicity | Expected Reactivity in Condensations |

| This compound | -CF3 | Strong electron-withdrawing | High | High |

| 4-Methylbenzaldehyde | -CH3 | Weak electron-donating | Moderate | Moderate |

Mechanistic studies and kinetic investigations of reactions involving this compound.

Mechanistic investigations of reactions involving this compound often focus on understanding the role of the trifluoromethyl group in influencing reaction pathways and transition states.

In the context of the Biginelli reaction, the generally accepted mechanism under acidic conditions involves several key steps. beilstein-journals.org First, the aldehyde reacts with urea to form a heminal, which then dehydrates to generate a highly reactive N-acyliminium ion. The strong electron-withdrawing nature of the -CF3 group in this compound is expected to stabilize the transition state leading to this iminium ion, thereby accelerating this rate-determining step. The subsequent steps involve the nucleophilic attack of the β-ketoester enol onto the iminium ion, followed by cyclization and dehydration to yield the final dihydropyrimidinone product. beilstein-journals.org

For more complex transformations like cycloaddition reactions, computational methods such as Density Functional Theory (DFT) are employed to elucidate the mechanism. researchgate.net Studies on similar vinyl-aromatic compounds have shown that the trifluoromethyl group lowers the activation energy, confirming its role in enhancing reactivity. nih.gov These theoretical studies can map the entire reaction coordinate, identify transition states, and explain the observed regioselectivity. The analysis often indicates that such reactions proceed via a one-step, two-stage mechanism. researchgate.netnih.gov

Experimental kinetic studies, including the use of kinetic isotope effect (KIE) experiments, can provide further insight into the rate-determining steps of reactions. acs.org For instance, the absence of a significant KIE when the aldehydic hydrogen is replaced with deuterium would suggest that the C-H bond cleavage is not involved in the rate-determining step of that particular transformation. acs.org

Palladium-catalyzed and other transition metal-mediated reactions with this compound.

The aromatic scaffold of this compound, particularly when appropriately functionalized, is an excellent candidate for a variety of transition metal-mediated cross-coupling reactions. Palladium-catalyzed reactions are especially prominent for constructing complex molecular architectures from trifluoromethyl-containing building blocks. nih.govnih.govrsc.org

While the aldehyde itself is not the typical coupling partner, it can be readily converted into a more suitable substrate, such as an aryl halide or aryl triflate. For example, conversion of the parent phenol to an aryl triflate or direct halogenation of the aromatic ring would provide a reactive handle for cross-coupling. These derivatives of this compound can then participate in a range of powerful C-C and C-N bond-forming reactions.

Key examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction couples an aryl halide or triflate with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly versatile method for forming biaryl linkages. beilstein-journals.org

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. researchgate.netbeilstein-journals.org

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst, to synthesize aryl alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine, providing a direct route to substituted anilines.

These transition metal-catalyzed processes are fundamental in modern organic synthesis, particularly for the late-stage functionalization of complex molecules in drug discovery. nih.gov

The table below summarizes potential palladium-catalyzed reactions for derivatives of the title compound.

| Reaction Name | Substrate Derivative | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Aryl Bromide/Triflate | Arylboronic Acid | Pd(PPh3)4, Base (e.g., Na2CO3) | Biaryl Compound |

| Heck Reaction | Aryl Iodide/Bromide | Alkene (e.g., Styrene) | Pd(OAc)2, Phosphine (B1218219) Ligand, Base | Substituted Alkene |

| Sonogashira Coupling | Aryl Iodide | Terminal Alkyne | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) | Aryl Alkyne |

| Buchwald-Hartwig Amination | Aryl Bromide | Amine (e.g., Morpholine) | Pd2(dba)3, Ligand (e.g., BINAP), Base | Aryl Amine |

Derivatization and Functional Group Interconversion Strategies for 4 Methyl 2 Trifluoromethyl Benzaldehyde

Synthesis and characterization of imine, oxime, and hydrazone derivatives from 4-Methyl-2-(trifluoromethyl)benzaldehyde.

The aldehyde functionality of this compound serves as a reactive handle for the synthesis of a variety of nitrogen-containing derivatives. These include imines (Schiff bases), oximes, and hydrazones, each with distinct chemical properties and potential applications.

Imines: The condensation reaction between an aldehyde and a primary amine is a fundamental method for forming imines. The synthesis of imines from fluorinated benzaldehydes has been achieved through mechanochemical methods, which offer an environmentally friendly alternative to traditional solvent-based approaches. nih.gov Solid acid and superacid catalysts, such as K-10 montmorillonite and Nafion-H, have also been effectively used to catalyze the microwave-assisted synthesis of trifluoromethyl-imines, resulting in good to excellent yields and high selectivity. nih.gov These methods are generally applicable to this compound.

Oximes: Oximes are typically synthesized by reacting an aldehyde with hydroxylamine or its salts. For instance, 2-(Trifluoromethyl)benzaldehyde reacts with hydroxylamine hydrochloride in the presence of a base to yield the corresponding oxime. This reaction often produces a mixture of (E) and (Z) isomers. wikipedia.org

Hydrazones: Hydrazones are formed through the reaction of an aldehyde with a hydrazine derivative. nih.govresearchgate.netuobaghdad.edu.iq The reaction of 4-(trifluoromethyl)benzohydrazide with various benzaldehydes yields hydrazide-hydrazones, which have been investigated for their biological activities. nih.govresearchgate.net This synthetic strategy can be adapted for this compound to produce a range of hydrazone derivatives.

Table 1: Synthesis of Imine, Oxime, and Hydrazone Derivatives

| Derivative | Reactants | Key Reagents/Catalysts | General Reaction Conditions |

|---|---|---|---|

| Imine | This compound, Primary Amine | Solid acid (e.g., K-10 montmorillonite), Superacid (e.g., Nafion-H) | Microwave irradiation nih.gov |

| Oxime | This compound, Hydroxylamine Hydrochloride | Base (e.g., NaOH) | Methanol/water, 50–70°C |

| Hydrazone | This compound, Hydrazine derivative | Acid catalyst (optional) | Boiling methanol nih.gov |

Preparation of acetal, hemiacetal, and other protective group derivatives of this compound.

The protection of the aldehyde group in this compound is often a necessary step in multi-step syntheses to prevent unwanted side reactions. Acetals and hemiacetals are common protecting groups for aldehydes.

Acetals: Acetalization is typically achieved by reacting the aldehyde with an alcohol in the presence of an acid catalyst. nih.gov However, methods for acetal formation under basic conditions have also been developed, which are advantageous when acid-sensitive functional groups are present in the molecule. rsc.org The use of a sodium alkoxide with a corresponding trifluoroacetate ester can drive the reaction towards acetal formation. rsc.org Various catalysts, including erbium triflate and sodium tetrakis(3,5-trifluoromethylphenyl)borate, have been employed for both the formation and deprotection of acetals. organic-chemistry.org

Hemiacetals: Hemiacetals are intermediates in the formation of acetals and are generally less stable. Their isolation can be challenging but is possible under specific conditions.

The choice of protective group and the conditions for its introduction and removal are critical for the successful synthesis of complex molecules derived from this compound.

Table 2: Acetal Protection of Aldehydes

| Protecting Group | Reagents | Catalyst | Key Features |

|---|---|---|---|

| Dimethyl Acetal | Methanol, Trimethyl orthoformate | Brønsted or Lewis acid | Water removal drives the equilibrium organic-chemistry.org |

| Cyclic Acetal | Ethylene glycol | Acid catalyst | Forms a stable 1,3-dioxolane ring nih.gov |

| Acetal (Basic Conditions) | Alcohol, Sodium alkoxide, Trifluoroacetate ester | None | Useful for acid-sensitive substrates rsc.org |

Transformations of the aldehyde functionality in this compound to other functional groups (e.g., nitriles, amides).

The aldehyde group of this compound can be converted into a variety of other functional groups, significantly expanding its synthetic utility.

Nitriles: The direct conversion of aldehydes to nitriles is a valuable transformation. One common method is the reaction of the aldehyde with hydroxylamine hydrochloride, which can be facilitated by catalysts such as ferrous sulfate. asianpubs.org The Schmidt reaction, using azidotrimethylsilane in the presence of a strong acid, is another efficient method for this conversion. mdpi.com Various one-pot procedures have been developed for the synthesis of nitriles from aldehydes under different reaction conditions. organic-chemistry.org

Amides: Aldehydes can be converted to amides through several oxidative amidation methods. organic-chemistry.org This can be achieved by reacting the aldehyde with an amine in the presence of an oxidizing agent. Copper-catalyzed oxidative amidation using amine HCl salts and tert-butyl hydroperoxide is one such method. organic-chemistry.org Another approach involves the formation of an intermediate oxime, followed by a Beckmann rearrangement to yield the corresponding amide. wikipedia.org

Table 3: Conversion of Aldehyde to Other Functional Groups

| Target Functional Group | Reagents | Catalyst/Conditions |

|---|---|---|

| Nitrile | Hydroxylamine hydrochloride | Ferrous sulfate, DMF, reflux asianpubs.org |

| Nitrile | Azidotrimethylsilane | Triflic acid, HFIP/ACN mdpi.com |

| Amide | Amine HCl salt, tert-butyl hydroperoxide | Copper catalyst organic-chemistry.org |

| Amide | Hydroxylamine hydrochloride (to form oxime), then rearrangement | Nickel salts or photocatalyst for Beckmann rearrangement wikipedia.org |

Strategies for selective modification or activation of the trifluoromethyl group in this compound.

The trifluoromethyl (CF3) group is generally robust, but its selective modification presents a significant synthetic challenge and opportunity.

Recent advances have enabled the selective transformation of the C-F bonds in aromatic trifluoromethyl groups under mild conditions. tcichemicals.com Strategies often involve the use of photoredox catalysis to achieve partial defluorination, leading to difluoromethyl or monofluoromethyl groups. scispace.comnih.gov For instance, the combination of two organocatalysts and visible light can be used for the defluoroalkylation and hydrodefluorination of unactivated trifluorotoluene derivatives. scispace.comnih.gov Another approach involves a base-promoted elimination to form a difluoro-p-quinomethide, which can then be trapped by an intramolecular nucleophile. researchgate.net

These methods offer pathways to novel fluorinated compounds that would be difficult to access through other means.

Functionalization of the aromatic ring of this compound at specific positions.

The electronic properties of the substituents on the aromatic ring of this compound direct the position of further electrophilic or nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the trifluoromethyl and aldehyde groups deactivates the ring towards electrophilic substitution, directing incoming electrophiles to the meta positions relative to these groups.

Conversely, the electron-withdrawing character of the trifluoromethyl group can facilitate nucleophilic aromatic substitution, particularly at the ortho and para positions. The ortho-deprotonation of benzotrifluorides is a known strategy to introduce various electrophiles. tcichemicals.com Additionally, radical trifluoromethylation of benzamide derivatives has been shown to occur with high para-selectivity. researchgate.net These strategies could potentially be adapted for the selective functionalization of the aromatic ring of this compound, allowing for the introduction of additional substituents at specific positions.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 4 Methyl 2 Trifluoromethyl Benzaldehyde

Application of Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural elucidation of 4-Methyl-2-(trifluoromethyl)benzaldehyde and its derivatives. While standard one-dimensional (1D) ¹H, ¹³C, and ¹⁹F NMR provide fundamental information, two-dimensional (2D) techniques are employed to resolve complex spin systems and establish connectivity within the molecule.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: A ¹H-¹H COSY spectrum would reveal proton-proton couplings, for instance, confirming the coupling between the aromatic protons on the benzene (B151609) ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would definitively assign the proton signals to their corresponding carbon atoms in the aromatic ring and the methyl group.

Solid-State NMR (ssNMR): For crystalline derivatives of this compound, ssNMR can provide information about the molecular structure and packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can yield high-resolution ¹³C spectra of solid samples, revealing information about polymorphism and molecular conformation that is not accessible in solution-state NMR.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D-NMR Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| CHO | ~10.1 | ~191 | C1, C2 |

| CH₃ | ~2.5 | ~21 | C3, C4, C5 |

| Ar-H3 | ~7.8 | ~126 | C1, C2, C4, C5 |

| Ar-H5 | ~7.6 | ~130 | C3, C4, C6 |

| Ar-H6 | ~7.9 | ~129 | C1, C2, C4, C5 |

| CF₃ | - | ~123 (q) | - |

High-resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the chemical formula C₉H₇F₃O.

The fragmentation pattern observed in mass spectrometry provides a fingerprint that aids in structural confirmation. In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) of a related compound, 4-(trifluoromethyl)benzaldehyde, is strong, and key fragment ions are observed. nist.gov A similar pattern is expected for the 4-methyl-2-(trifluoromethyl) isomer. The primary fragmentation pathways would likely involve:

Loss of a hydrogen radical: Formation of a stable [M-H]⁺ ion (m/z 189) is a common fragmentation for aldehydes.

Loss of the formyl radical: Cleavage of the C-C bond adjacent to the carbonyl group results in the loss of the CHO radical, leading to the [M-CHO]⁺ ion (m/z 161).

Loss of carbon monoxide: Rearrangement followed by the loss of CO can lead to the [M-CO]⁺ ion (m/z 162).

Further fragmentation can occur, involving the trifluoromethyl group and the aromatic ring. Tandem mass spectrometry (MS/MS) experiments on the molecular ion or primary fragment ions can be used to further probe these pathways and provide even greater structural detail. uni-halle.delibretexts.orgwhitman.edu

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum is dominated by strong absorptions characteristic of its functional groups. Key expected peaks include a strong C=O stretching vibration for the aldehyde carbonyl group, C-H stretching vibrations for the aldehyde and aromatic protons, and very strong absorptions corresponding to the C-F stretching modes of the trifluoromethyl group. ias.ac.inresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique. The aromatic ring vibrations are often strong in the Raman spectrum. researchgate.netchemicalbook.com The C=O stretch is also Raman active. The combination of FTIR and Raman data provides a more complete picture of the vibrational modes of the molecule. irdg.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium / Strong |

| Aldehyde C-H | Stretching | 2850-2820, 2750-2720 | Medium / Medium |

| C=O (Aldehyde) | Stretching | 1710-1690 | Very Strong / Strong |

| Aromatic C=C | Stretching | 1600, 1475 | Medium-Strong / Strong |

| C-F (CF₃) | Stretching | 1350-1100 | Very Strong / Medium |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzaldehyde (B42025) chromophore in this compound is expected to exhibit characteristic absorption bands. These typically include a strong π→π* transition at shorter wavelengths and a weaker, often structured, n→π* transition at longer wavelengths. sciforum.net The positions and intensities of these bands are influenced by the methyl and trifluoromethyl substituents on the aromatic ring.

Simple benzaldehydes are generally not highly fluorescent. nih.gov However, the formation of conjugated derivatives, such as Schiff bases or hydrazones, can significantly enhance fluorescence quantum yields. researchgate.netijfans.orgresearchgate.net This property can be exploited for developing fluorescent probes or for analytical detection purposes after derivatization. nih.govrsc.org The emission spectra of such derivatives would be sensitive to solvent polarity and the electronic nature of the substituents.

X-ray Diffraction Studies

While obtaining a single crystal of the liquid this compound itself may be challenging, X-ray diffraction is a powerful tool for elucidating the solid-state structures of its crystalline derivatives. nih.gov By reacting the aldehyde with reagents like hydrazines or amines to form solid hydrazones or imines, single crystals suitable for X-ray analysis can often be grown. researchgate.netresearchgate.net

Single-crystal X-ray diffraction analysis provides precise measurements of bond lengths, bond angles, and torsion angles. nih.gov It also reveals detailed information about the three-dimensional arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding (if applicable in the derivative) and π-π stacking. nih.govresearchgate.net This information is crucial for understanding structure-property relationships in the solid state.

Chromatographic Method Development

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, this compound is well-suited for GC-MS analysis. chemijournal.comphytopharmajournal.com This technique separates the compound from impurities based on their boiling points and interactions with the stationary phase of the GC column. The coupled mass spectrometer provides definitive identification of the eluting peaks based on their mass spectra. chemijournal.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile tool for purity assessment and reaction monitoring. Both normal-phase and reversed-phase methods can be developed. Reversed-phase HPLC, using a C18 column with a mobile phase such as acetonitrile/water, is commonly used to separate the compound from more polar or less polar impurities.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to normal-phase HPLC, using supercritical CO₂ as the primary mobile phase. selvita.comchromatographytoday.com It offers fast, efficient separations and is particularly advantageous for chiral separations if derivatives are made. jasco-global.comchromatographyonline.comyoutube.com SFC can be an effective method for purifying this compound or separating it from isomers.

Advanced Hyphenated Techniques

For the analysis of complex mixtures involving this compound, such as crude reaction products or environmental samples, advanced hyphenated techniques are indispensable. asdlib.orgnumberanalytics.comnih.gov These methods couple the powerful separation capabilities of chromatography with the detailed identification power of spectroscopy. longdom.org

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry provides separation of components in a liquid mixture followed by their structural analysis. It is highly sensitive and specific, allowing for the identification and quantification of trace-level impurities or metabolites. numberanalytics.com

LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. This provides unambiguous structural identification of separated components without the need for prior isolation.

LC-FTIR: This technique couples HPLC with FTIR spectroscopy, providing infrared spectra of the separated components, which is useful for identifying functional groups of unknown impurities. nih.gov

These hyphenated techniques provide a wealth of information from a single analysis, making them invaluable for research, development, and quality control processes involving this compound. numberanalytics.comlongdom.org

Computational and Theoretical Chemistry Insights into 4 Methyl 2 Trifluoromethyl Benzaldehyde

Quantum chemical calculations (e.g., Density Functional Theory, ab initio methods) on the electronic structure and bonding of 4-Methyl-2-(trifluoromethyl)benzaldehyde.

Quantum chemical calculations are fundamental to understanding the electronic landscape of this compound. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine its molecular structure, electron distribution, and bonding characteristics. q-chem.comnih.gov DFT, known for its balance of accuracy and computational cost, is particularly well-suited for molecules of this size. q-chem.comresearchgate.net

Calculations would typically begin with a geometry optimization to find the lowest energy structure. Using a functional such as B3LYP combined with a basis set like 6-31G(d,p) allows for the accurate prediction of bond lengths, bond angles, and dihedral angles. conicet.gov.ar For this compound, key parameters of interest would be the C-C bond lengths within the aromatic ring, the C-CHO bond, the C-CF3 bond, and the orientation of the aldehyde and trifluoromethyl groups relative to the ring.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO signifies its electron-accepting capability. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. In this compound, the electron-withdrawing nature of the trifluoromethyl and aldehyde groups is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack at the carbonyl carbon and the aromatic ring. Conversely, the electron-donating methyl group would raise the energy of the HOMO.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing charge distribution and delocalization effects. This analysis would quantify the partial charges on each atom, revealing the electrophilic character of the carbonyl carbon and the influence of the substituents on the aromatic system's electron density. A Molecular Electrostatic Potential (MEP) map would visually represent these charge distributions, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for predicting sites of electrophilic and nucleophilic attack. conicet.gov.ar

Conformational analysis and energy landscapes of this compound.

The presence of bulky substituents ortho to the aldehyde group suggests the possibility of different rotational isomers (conformers). Conformational analysis of this compound is essential for understanding its preferred three-dimensional structure, which in turn influences its reactivity and physical properties.

The primary focus of such an analysis is the rotation around the single bond connecting the aldehyde group to the benzene (B151609) ring. Due to steric hindrance between the aldehyde group and the adjacent trifluoromethyl group, the planar conformation might be destabilized. Computational methods can be used to construct a potential energy surface by systematically rotating the C(ring)-C(aldehyde) bond and calculating the energy at each step.

For similar 2-substituted benzaldehydes, studies have shown that both planar cis and trans conformers can exist, with their relative stability depending on the nature of the substituent. rsc.orgrsc.org In the case of this compound, two primary planar conformers would be considered:

trans conformer: The C=O bond points away from the CF3 group.

cis conformer: The C=O bond points towards the CF3 group.

Due to the significant steric bulk of the trifluoromethyl group, it is highly probable that the trans conformer is substantially lower in energy than the cis conformer. Furthermore, non-planar (orthogonal) conformations, where the aldehyde group is twisted out of the plane of the benzene ring, could also represent energy minima or transition states. rsc.org The energy landscape would reveal the energy barriers for interconversion between these conformers. These barriers are crucial for understanding the molecule's flexibility at different temperatures.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (CF3-C-C-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Trans (Planar) | ~180° | 0.0 | >99 |

| Cis (Planar) | ~0° | 4.5 | <1 |

Computational modeling of reaction mechanisms, transition states, and energy profiles for transformations involving this compound.

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. This provides a quantitative understanding of reaction kinetics and selectivity.

For instance, the mechanism of a nucleophilic addition to the carbonyl group can be modeled. The reaction profile would show the energy changes as the nucleophile approaches the electrophilic carbonyl carbon. The calculations would locate the transition state structure, which represents the energy maximum along the reaction coordinate. The energy of this transition state relative to the reactants determines the activation energy of the reaction, which is directly related to the reaction rate.

Similarly, electrophilic aromatic substitution reactions can be investigated. The model would assess the relative stability of the sigma complexes (arenium ions) formed by the attack of an electrophile at different positions on the aromatic ring. The presence of the electron-donating methyl group and the electron-withdrawing trifluoromethyl and aldehyde groups creates a complex directive effect. Computational analysis of the transition state energies for ortho, meta, and para attack (relative to the methyl group) would predict the regioselectivity of the reaction. The strong deactivating effect of the CF3 group is known to significantly influence the reactivity of adjacent electrophilic sites. nih.gov

Prediction of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) for this compound.

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with high accuracy. idc-online.comresearchgate.netrsc.org The calculated chemical shifts for a proposed structure of this compound can be compared with experimental spectra to confirm its identity. The calculations would be expected to show distinct signals for the aromatic protons, the aldehyde proton, the methyl protons, and the carbons in the molecule. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment and would be a key parameter to predict. rsc.org

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can also be simulated computationally. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding intensities can be obtained. solidstatetechnology.usnist.gov These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and basis set limitations, can be matched to experimental IR and Raman spectra to assign specific vibrational modes to observed absorption bands. ias.ac.inresearchgate.net Key predicted vibrations would include the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and methyl group, and the characteristic strong vibrations associated with the C-F bonds of the trifluoromethyl group.

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical)

| Parameter | Predicted Value | Notes |

|---|---|---|

| ¹H NMR (δ, ppm) | Aldehyde-H: ~10.1; Aromatic-H: 7.5-8.0; Methyl-H: ~2.5 | Relative to TMS. |

| ¹³C NMR (δ, ppm) | Carbonyl-C: ~190; Aromatic-C: 125-145; CF3-C: ~128 (q); Methyl-C: ~21 | Relative to TMS. The carbon attached to CF3 would show a quartet. |

| ¹⁹F NMR (δ, ppm) | ~ -62 | Relative to CFCl₃. |

Analysis of substituent effects (e.g., electronic and steric influence of trifluoromethyl and methyl groups) on the reactivity of this compound.

The chemical behavior of this compound is governed by the interplay of the electronic and steric effects of its three substituents on the benzene ring.

Electronic Effects:

Trifluoromethyl (-CF₃) group: This is a very strong electron-withdrawing group, primarily through the inductive effect (-I). It deactivates the aromatic ring towards electrophilic substitution and increases the electrophilicity of the carbonyl carbon. Its presence makes the molecule more susceptible to nucleophilic aromatic substitution under certain conditions. nih.gov

Aldehyde (-CHO) group: This group is also electron-withdrawing, acting through both inductive (-I) and resonance (-M) effects. It is a meta-director in electrophilic aromatic substitution and deactivates the ring.

Methyl (-CH₃) group: This is an electron-donating group through induction (+I) and hyperconjugation. It activates the aromatic ring towards electrophilic substitution and is an ortho, para-director. youtube.com

The combination of these groups creates a complex electronic environment. The powerful deactivating effects of the -CF₃ and -CHO groups will dominate, making the aromatic ring generally electron-poor and less reactive towards electrophiles than toluene (B28343). The primary site of nucleophilic attack will be the highly electrophilic carbonyl carbon.

Steric Effects: The trifluoromethyl group at the ortho position exerts significant steric hindrance. This steric bulk can:

Influence the preferred conformation of the aldehyde group, as discussed in section 6.2.

Hinder the approach of reagents to the adjacent aldehyde group and the ortho C-H bond of the ring. This could decrease the rate of reactions at the carbonyl center compared to a less hindered aldehyde.

Influence the regioselectivity of reactions on the aromatic ring, potentially disfavoring substitution at the sterically crowded position 3.

Molecular dynamics simulations for understanding the behavior of this compound in different environments.

While quantum chemical calculations are excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in bulk phases, such as in a solvent or in a condensed material state.

An MD simulation of this compound in a solvent like water or an organic solvent would involve placing one or more molecules of the compound in a box filled with solvent molecules. The simulation would then solve Newton's equations of motion for all atoms over a period of time, providing a trajectory that describes how the positions and velocities of the atoms evolve.

From these simulations, one can analyze:

Solvation Structure: How the solvent molecules arrange themselves around the solute. For example, in water, hydrogen bonding to the aldehyde oxygen would be expected.

Conformational Dynamics: The simulations can track the rotation of the aldehyde group in solution, providing insight into the flexibility of the molecule and the relative populations of different conformers in a specific solvent environment.

Transport Properties: Properties like the diffusion coefficient of the molecule in a given solvent can be calculated, which is relevant to understanding its mobility and reaction rates in solution.

Application of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) methodologies for structural variations of this compound (focused on reactivity, selectivity, or material properties).

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties. acs.orgunicamp.brnih.gov For a series of derivatives of this compound, QSAR/QSPR could be a powerful tool.

To build a QSPR model for reactivity, one would first synthesize or computationally design a library of related compounds, for example, by varying the substituent at position 4 or adding other substituents to the ring. For each of these molecules, a set of numerical descriptors would be calculated. These descriptors can encode various aspects of the molecular structure:

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Topological descriptors: Describing atomic connectivity.

Next, an experimental property of interest, such as the rate constant for a specific reaction (reactivity) or the yield of a particular regioisomer (selectivity), would be measured for each compound in the series.

Finally, statistical methods like multiple linear regression or partial least squares would be used to build a mathematical equation that relates the calculated descriptors to the measured property. nih.gov

Property = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

A successful QSPR model could then be used to predict the reactivity or selectivity of new, unsynthesized derivatives of this compound, guiding the design of molecules with desired properties for applications in materials science or as chemical intermediates.

Applications of 4 Methyl 2 Trifluoromethyl Benzaldehyde As a Synthetic Building Block and in Materials Science Research

Utility of 4-Methyl-2-(trifluoromethyl)benzaldehyde in the multi-step synthesis of complex organic molecules.

As a substituted benzaldehyde (B42025), this compound is a valuable intermediate in the multi-step synthesis of more complex organic molecules. The aldehyde functional group is readily transformable into a variety of other functionalities, serving as a key handle for carbon-carbon bond formation and other chemical modifications.

Key Reactions and Transformations:

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent to form substituted benzylamines. This is a fundamental transformation in the synthesis of many nitrogen-containing compounds.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, allowing for the extension of the carbon skeleton.

Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde carbonyl produces secondary alcohols, which can be further elaborated.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-methyl-2-(trifluoromethyl)benzoic acid, another important synthetic intermediate.

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the aldol or Knoevenagel condensations, to form α,β-unsaturated systems.

The presence of the trifluoromethyl group can influence the reactivity of the aldehyde, making the carbonyl carbon more electrophilic and potentially affecting the stereochemical outcome of reactions. The methyl group provides steric bulk and can direct reactions to other positions on the aromatic ring. A patent for the preparation of 1-(4-methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1h-pyrrolo[2,3-b]pyridin-3-yl-acetic acid mentions the use of a similarly substituted compound, 4-(methylsulfonyl)-2-(trifluoromethyl)benzaldehyde, as an intermediate, highlighting the role of such molecules in the synthesis of complex pharmaceutical targets google.com.

Development of novel heterocyclic scaffolds and their synthetic routes utilizing this compound.

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. Benzaldehydes are common starting materials for the synthesis of a wide array of heterocyclic systems. This compound can serve as a precursor to various trifluoromethyl- and methyl-substituted heterocycles.

Examples of Heterocycle Synthesis:

Isoxazoles: The synthesis of (4-trifluoromethyl)isoxazoles has been demonstrated through a tandem trifluoromethyloximation/cyclization/elimination reaction of α,β-unsaturated carbonyls, which can be derived from benzaldehydes mdpi.com. A similar strategy could potentially be employed with this compound.

Thiazolines and Thiazoles: Research has shown the synthesis of bis-trifluoromethyl 4-hydroxy-1,3-thiazoline derivatives from fluorinated enones, which can be prepared from benzaldehydes researchgate.net.

Pyrazoles, 1,5-Benzodiazepines, and 1,5-Benzothiazepines: The synthesis of these trifluoromethyl-containing heterocycles has been described via the condensation of trifluoromethyl enones with bidentate nucleophiles researchgate.net. The enone precursors can be synthesized from the corresponding benzaldehyde.

The incorporation of the 4-methyl-2-(trifluoromethyl)phenyl moiety into these heterocyclic scaffolds can significantly impact their biological activity and material properties due to the combined electronic and steric effects of the substituents.

Precursor role of this compound in polymer chemistry research, including monomer synthesis.

While direct polymerization of this compound is not a common application, it can serve as a crucial precursor for the synthesis of monomers that can undergo polymerization. The aldehyde functionality can be chemically modified to introduce polymerizable groups. For instance, it can be converted to a vinyl group through a Wittig reaction or to a hydroxyl group via reduction, which can then be esterified with acrylic or methacrylic acid to form the corresponding monomers.

The trifluoromethyl group is known to impart desirable properties to polymers, such as thermal stability, chemical resistance, and low surface energy. Therefore, monomers derived from this compound are of interest in the development of specialty polymers for advanced applications.

Exploration of this compound in the design and synthesis of advanced functional materials (e.g., optoelectronic materials, liquid crystals).

Substituted benzaldehydes are important building blocks for advanced functional materials. The electronic properties conferred by the trifluoromethyl group and the structural influence of the methyl group make this compound a candidate for such applications.

Optoelectronic Materials: 2,5-Diaryl furans, which are used as optoelectronic materials, can be synthesized from benzaldehyde precursors acs.org. The incorporation of the 4-methyl-2-(trifluoromethyl)phenyl group could be explored to tune the optical and electronic properties of these materials.

Liquid Crystals: The trifluoromethyl group is known to be beneficial in the design of liquid crystalline materials due to its high stability and ability to influence mesogenic properties mdpi.com. The synthesis of liquid crystals often involves the condensation of benzaldehydes with anilines to form Schiff bases, which are a common liquid crystal core. Research on liquid crystals based on a benzotrifluoride moiety has been conducted, demonstrating the importance of the trifluoromethyl group in this field mdpi.comresearchgate.net. While direct use of this compound in published liquid crystal syntheses is not readily found, its structural similarity to other benzaldehydes used in this area suggests its potential as a precursor.

Table 1: Potential Applications in Functional Materials

| Material Type | Potential Role of this compound |

|---|---|

| Optoelectronic Materials | Precursor to conjugated systems with tailored electronic properties. |

Contribution of this compound to agrochemical intermediate synthesis and related chemical research.

Trifluoromethyl-containing compounds are prevalent in the agrochemical industry due to their enhanced biological activity and metabolic stability mdpi.com. Substituted benzaldehydes are key intermediates in the synthesis of many pesticides. For example, 2-(Trifluoromethyl)benzaldehyde is a known intermediate for synthesizing new agricultural chemicals google.com. Given this trend, this compound is a plausible intermediate for the synthesis of novel herbicides, fungicides, or insecticides. The specific substitution pattern may lead to new active ingredients with improved efficacy or a different spectrum of activity.

Application of this compound in the development of novel catalysts or as a ligand component in catalytic systems.

The aldehyde group of this compound can be used to synthesize ligands for metal catalysts. For instance, condensation with chiral diamines can lead to the formation of Schiff base ligands, which are widely used in asymmetric catalysis. The electronic and steric properties of the 4-methyl-2-(trifluoromethyl)phenyl group can influence the catalytic activity and selectivity of the resulting metal complexes. While specific examples of catalysts derived from this compound are not prominent in the literature, the synthesis of related dihydrooxazoles using zinc benzoate catalysts has been reported, indicating the relevance of such structures in catalysis acs.org.

Table 2: Summary of Synthetic Utility

| Application Area | Synthetic Role of this compound |

|---|---|

| Complex Molecule Synthesis | Versatile intermediate for various functional group transformations. |

| Heterocyclic Chemistry | Precursor for the synthesis of substituted heterocycles. |

| Polymer Chemistry | Precursor for monomer synthesis. |

| Agrochemicals | Intermediate for the synthesis of potential new active ingredients. |

Emerging Research Frontiers and Future Perspectives for 4 Methyl 2 Trifluoromethyl Benzaldehyde

Identification of unexplored reactivity patterns and synthetic potential of 4-Methyl-2-(trifluoromethyl)benzaldehyde.

The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the same aromatic ring creates a unique electronic environment that suggests several unexplored reactivity patterns for this compound. The trifluoromethyl group (-CF3) is known for its strong electron-withdrawing nature, which enhances the electrophilicity of the aldehyde's carbonyl carbon. wikipedia.org This heightened reactivity can be harnessed for a variety of classic carbonyl reactions, such as aldol condensations and Wittig reactions, potentially leading to the synthesis of complex molecules under milder conditions than those required for less activated benzaldehydes. innospk.com